molecular formula C9H12Cl2N4 B1625703 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 84727-44-6

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1625703
CAS No.: 84727-44-6
M. Wt: 247.12 g/mol
InChI Key: UBRWZYMADXHXCJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution of the chlorine atoms by the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF, with bases such as sodium carbonate or potassium carbonate.

    Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.

    Biological research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industrial applications: It is employed in the development of agrochemicals and materials science, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative and its intended use. For example, some derivatives may inhibit kinases involved in cancer cell proliferation, while others may modulate neurotransmitter receptors in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine, it shares the pyrimidine core but lacks the piperazine moiety.

    2,4-Dichloro-5-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.

    4,6-Dichloro-2-(4-methylpiperazin-1-yl)quinazoline: A structurally related compound with a quinazoline core instead of pyrimidine.

Uniqueness

This compound is unique due to the presence of both the dichloropyrimidine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

4,6-dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N4/c1-14-2-4-15(5-3-14)9-12-7(10)6-8(11)13-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRWZYMADXHXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522363
Record name 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84727-44-6
Record name 4,6-Dichloro-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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